![molecular formula C17H14ClFN4O B10958808 1-(3-chlorophenyl)-3-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]urea](/img/structure/B10958808.png)
1-(3-chlorophenyl)-3-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]urea
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Overview
Description
N-(3-chlorophenyl)-N’-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a chlorophenyl group, a fluorobenzyl group, and a pyrazolyl group, all linked through a urea moiety. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-N’-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]urea typically involves the reaction of 3-chloroaniline with 4-fluorobenzyl isocyanate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of N-(3-chlorophenyl)-N’-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]urea may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance the efficiency of the process. Additionally, solvent recycling and waste minimization strategies are employed to make the production process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-N’-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl and fluorobenzyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(3-chlorophenyl)-N’-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-N’-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-N’-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]urea
- N-(3-fluorophenyl)-N’-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]urea
- N-(3-bromophenyl)-N’-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]urea
Uniqueness
N-(3-chlorophenyl)-N’-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]urea stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
Properties
Molecular Formula |
C17H14ClFN4O |
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Molecular Weight |
344.8 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3-[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]urea |
InChI |
InChI=1S/C17H14ClFN4O/c18-13-2-1-3-15(8-13)21-17(24)22-16-9-20-23(11-16)10-12-4-6-14(19)7-5-12/h1-9,11H,10H2,(H2,21,22,24) |
InChI Key |
RFKRWGHJULNSNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NC2=CN(N=C2)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
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